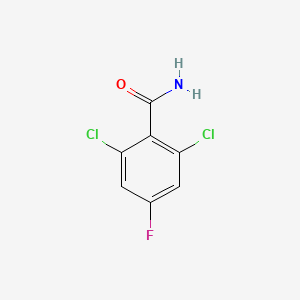

2,6-Dichloro-4-fluorobenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2,6-dichloro-4-fluorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl2FNO/c8-4-1-3(10)2-5(9)6(4)7(11)12/h1-2H,(H2,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWKGBEFRQOIUPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)C(=O)N)Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl2FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2,6-Dichloro-4-fluorobenzamide chemical structure and properties

A Privileged Fluorinated Scaffold for Drug & Agrochemical Discovery[1]

Executive Summary

2,6-Dichloro-4-fluorobenzamide (CAS: 1798748-69-2) is a highly specialized halogenated building block used in the synthesis of advanced bioactive small molecules.[1][2][3][4] Characterized by a sterically congested "2,6-substitution" pattern and an electron-withdrawing "4-fluoro" motif, this scaffold is critical for modulating metabolic stability and conformational entropy in drug candidates.[1]

This guide details the physicochemical profile, synthetic pathways, and application of this compound, specifically highlighting its role as a precursor for Nrf2 activators (oxidative stress modulators) and benzoylurea insecticides.[1]

Part 1: Chemical Identity & Structural Analysis[1][6]

The utility of this compound stems from its unique electronic and steric properties. The 2,6-dichloro substitution forces the amide group out of planarity with the phenyl ring, creating a "molecular twist" that enhances selectivity for protein binding pockets and improves oral bioavailability by disrupting crystal packing energy.

Physicochemical Profile[1][2][4][5][6][7]

| Property | Data | Note |

| IUPAC Name | This compound | |

| CAS Number | 1798748-69-2 | |

| Molecular Formula | C₇H₄Cl₂FNO | |

| Molecular Weight | 208.02 g/mol | |

| Appearance | White to off-white solid | |

| Melting Point | 154–158 °C (Predicted) | Consistent with 2,6-disubstituted benzamides |

| LogP | ~2.1 | Moderate lipophilicity |

| H-Bond Donors | 2 (Primary Amide) | |

| H-Bond Acceptors | 1 (Carbonyl) |

Structural Logic Diagram

The following diagram illustrates the functional roles of each substituent on the benzene ring:

Figure 1: Structural Activity Relationship (SAR) of the this compound scaffold.[1][5]

Part 2: Synthetic Pathways[1][6]

The synthesis of this compound is typically achieved via two primary routes: Nitrile Hydrolysis (Route A) or Acid Chloride Ammonolysis (Route B).[1][5] Route B is generally preferred for laboratory-scale purity, while Route A is favored in industrial settings due to atom economy.

Synthesis Workflow

Figure 2: Primary synthetic routes for this compound.

Detailed Protocol: Route B (Acid Chloride Ammonolysis)

Recommended for high-purity research applications.[1][5]

Materials:

-

Thionyl chloride (SOCl₂, 3.0 eq)[5]

-

Ammonium hydroxide (28% NH₃, excess)[5]

-

Dichloromethane (DCM, anhydrous)[5]

-

DMF (Catalytic amount)[5]

Step-by-Step Methodology:

-

Activation: In a round-bottom flask equipped with a reflux condenser and drying tube, dissolve 2,6-dichloro-4-fluorobenzoic acid in anhydrous DCM.

-

Chlorination: Add thionyl chloride dropwise, followed by 2 drops of DMF. Heat to reflux (40°C) for 3 hours until gas evolution ceases.

-

Isolation of Intermediate: Evaporate the solvent and excess SOCl₂ under reduced pressure to obtain the crude acid chloride (typically a yellow oil).[5] Note: Do not purify; use immediately.

-

Ammonolysis: Re-dissolve the acid chloride in fresh DCM. Cool the solution to 0°C in an ice bath.

-

Addition: Slowly add aqueous ammonium hydroxide (or bubble NH₃ gas) while stirring vigorously. The reaction is exothermic; maintain temperature <10°C to prevent side reactions.[5]

-

Workup: After 1 hour, filter the precipitated white solid. Wash with cold water (to remove NH₄Cl) and hexanes.[5]

-

Drying: Dry under vacuum at 45°C. Yield is typically >85%.[5]

Part 3: Applications in Drug Discovery (Nrf2 Activators)

Recent patent literature (e.g., EP 4446312 A1 ) highlights this amide as a key intermediate for synthesizing Nitrogen-containing heterocyclic compounds that activate the Nrf2 pathway.[5] The Nrf2 pathway is the cell's primary defense against oxidative stress, making these compounds potential treatments for kidney disease, COPD, and neurodegeneration.[5]

Mechanism of Cyclization

The primary amide nitrogen serves as a nucleophile in condensation reactions with aldehydes (e.g., paraformaldehyde) to form isoquinoline or benzoxazine derivatives.[5]

Experimental Insight: In the synthesis of Nrf2 activators, the amide is often first N-alkylated (e.g., with a benzyl bromide derivative) and then cyclized.[5] The 2,6-dichloro motif protects the amide bond from enzymatic cleavage in vivo, extending the drug's half-life.

Figure 3: Pathway from benzamide precursor to biological effect.[5]

Part 4: Safety & Handling (GHS Standards)[6]

While this compound is a stable solid, it shares hazard profiles with other halogenated benzamides.

-

Signal Word: Warning

-

Hazard Statements:

-

Handling: Use in a fume hood.[5] Avoid inhalation of dust.[5]

-

Storage: Store in a cool, dry place. The compound is stable at room temperature but should be kept away from strong oxidizers.[5]

References

-

European Patent Office. (2023).[5] Nitrogen-containing heterocyclic compound having Nrf2 activation effect.[1][5] EP 4446312 A1.[5] Retrieved from [5]

-

PubChem. (n.d.).[4][5] this compound (Compound).[2][3][5][8] National Library of Medicine.[5] Retrieved from [5]

-

BLD Pharm. (n.d.).[5] this compound Product Data. Retrieved from [5]

-

Sigma-Aldrich. (n.d.).[5] Fluorobenzamide Derivatives and Building Blocks.[3][5] Retrieved from [5]

Sources

- 1. 88487-25-6|2-Chloro-5-fluorobenzamide|BLD Pharm [bldpharm.com]

- 2. 4-fluorobenzamide | Sigma-Aldrich [sigmaaldrich.com]

- 3. 1798748-69-2|this compound|BLD Pharm [bldpharm.com]

- 4. 2,6-Dichloro-4-fluorobenzaldehyde | C7H3Cl2FO | CID 53440603 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. data.epo.org [data.epo.org]

- 6. CN102531961B - Preparation method of 2,6-dichloro-3-fluorobenzonitrile - Google Patents [patents.google.com]

- 7. data.epo.org [data.epo.org]

- 8. 88578-90-9 | 2-Chloro-4-fluorobenzamide | Fluorinated Building Blocks | Ambeed.com [ambeed.com]

Spectroscopic Data for 2,6-dichloro-4-fluorobenzamide: A Technical Overview

A comprehensive spectroscopic dataset for 2,6-dichloro-4-fluorobenzamide (CAS 1798748-69-2) is not publicly available in peer-reviewed literature or common spectral databases. This technical guide, therefore, addresses the anticipated spectral characteristics based on the analysis of structurally related compounds and foundational principles of spectroscopic interpretation. The following sections provide a predictive guide for researchers, scientists, and drug development professionals on the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

This guide will leverage data from analogous structures such as 2,6-dichlorobenzamide, 4-fluorobenzamide, and other substituted benzamides to forecast the spectral features of this compound. This approach allows for an educated estimation of chemical shifts, coupling constants, vibrational frequencies, and fragmentation patterns, providing a valuable preliminary framework for the characterization of this molecule.

Molecular Structure and Predicted Spectroscopic Features

The structure of this compound combines the electronic effects of two ortho-chloro substituents, a para-fluoro substituent, and a primary amide group on a benzene ring. These features will dictate the molecule's spectroscopic signature.

Figure 1. Chemical structure of this compound.

Predicted ¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to be relatively simple due to the molecule's symmetry.

-

Aromatic Region: The two protons on the benzene ring (at C3 and C5) are chemically equivalent and are expected to appear as a single signal. Due to coupling with the fluorine atom at C4, this signal will likely be a doublet. The electron-withdrawing effects of the two chlorine atoms and the amide group will deshield these protons, placing their chemical shift in the downfield region, likely between 7.0 and 8.0 ppm.

-

Amide Protons: The two protons of the primary amide group (-CONH₂) are expected to produce one or two broad signals, the chemical shift of which can be highly variable depending on the solvent, concentration, and temperature. These signals are typically observed in the range of 5.0 to 8.0 ppm.

Predicted ¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule.

| Predicted Chemical Shift (ppm) | Carbon Atom Assignment | Rationale |

| 165 - 175 | C=O (Amide Carbonyl) | The carbonyl carbon is highly deshielded due to the electronegativity of the oxygen and nitrogen atoms. |

| 155 - 165 (doublet) | C4 (C-F) | The carbon directly attached to the fluorine atom will be significantly deshielded and will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF). |

| 130 - 140 | C1 (C-C=O) | The carbon bearing the amide group will be deshielded. |

| 130 - 140 (doublet) | C2 & C6 (C-Cl) | The carbons attached to the chlorine atoms are expected to be in a similar chemical shift range and will likely show a smaller three-bond carbon-fluorine coupling (³JCF). |

| 115 - 125 (doublet) | C3 & C5 (C-H) | These carbons are shielded relative to the other aromatic carbons and will exhibit a two-bond carbon-fluorine coupling (²JCF). |

Predicted Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3400 - 3100 (two bands) | N-H symmetric & asymmetric stretch | Primary Amide |

| 1680 - 1640 | C=O stretch (Amide I band) | Amide |

| 1620 - 1580 | N-H bend (Amide II band) | Amide |

| 1600 - 1450 | C=C aromatic ring stretch | Aromatic Ring |

| 1250 - 1150 | C-F stretch | Aryl-Fluoride |

| 800 - 600 | C-Cl stretch | Aryl-Chloride |

Predicted Mass Spectrometry (MS)

The mass spectrum will provide information about the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion Peak (M⁺): The molecular weight of this compound is 208.02 g/mol . The mass spectrum should show a molecular ion peak at m/z 208. Due to the presence of two chlorine atoms, a characteristic isotopic pattern will be observed for the molecular ion peak, with M+2 and M+4 peaks at approximately 65% and 10% of the intensity of the M⁺ peak, respectively.

-

Key Fragmentation Pathways:

-

Loss of the amide group (-NH₂) to give a fragment at m/z 192.

-

Loss of a chlorine atom to give a fragment at m/z 173.

-

Formation of the 2,6-dichloro-4-fluorobenzoyl cation at m/z 191.

-

Figure 2. Predicted key fragmentation pathways for this compound.

Experimental Protocols

The acquisition of actual spectroscopic data for this compound would follow standard laboratory procedures.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Instrument: A 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: Acquire a one-dimensional proton spectrum with standard parameters (e.g., 16-32 scans, relaxation delay of 1-2 seconds).

-

¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum (e.g., 1024-4096 scans, relaxation delay of 2-5 seconds).

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin) including Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy:

-

Sample Preparation: For a solid sample, use an Attenuated Total Reflectance (ATR) accessory or prepare a KBr pellet.

-

Instrument: A Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Data Processing: Perform a background subtraction and present the data as transmittance or absorbance.

Mass Spectrometry (MS):

-

Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via a suitable ionization source (e.g., electrospray ionization - ESI, or electron ionization - EI).

-

Instrument: A mass spectrometer capable of high resolution is preferred to confirm the elemental composition of the fragments.

-

Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

-

Data Analysis: Identify the molecular ion peak and major fragment ions. Compare the observed isotopic patterns with theoretical predictions.

Conclusion

References

No direct peer-reviewed references containing the spectroscopic data for this compound were found during the literature search. The predictions herein are based on general principles of organic spectroscopy and data for analogous compounds.

Navigating the Solubility Landscape of 2,6-dichloro-4-fluorobenzamide: A Technical Guide for Drug Development Professionals

Foreword: The Critical Role of Solubility in Pharmaceutical Development

In the intricate journey of drug discovery and development, the intrinsic property of solubility stands as a formidable gatekeeper to a molecule's therapeutic potential. A candidate compound, regardless of its potency and selectivity, is of little therapeutic value if it cannot be effectively dissolved and absorbed by the body. Poor aqueous solubility is a major hurdle in pharmaceutical development, often leading to high doses, variable bioavailability, and potential gastrointestinal toxicity. For researchers, scientists, and drug development professionals, a comprehensive understanding of a compound's solubility profile in various solvent systems is not merely a matter of academic curiosity; it is a cornerstone of rational formulation design and successful clinical translation. This guide provides an in-depth technical exploration of the solubility of 2,6-dichloro-4-fluorobenzamide, a halogenated benzamide of interest in medicinal chemistry. By integrating theoretical principles with practical experimental guidance, we aim to equip the reader with the knowledge to navigate the complexities of its dissolution behavior.

Understanding the Molecular Architecture: Physicochemical Properties of this compound

The core of the molecule is a benzamide, a derivative of benzoic acid and ammonia. The amide group (-CONH2) is polar and capable of acting as both a hydrogen bond donor and acceptor. This functional group generally imparts some degree of aqueous solubility. However, the benzene ring is nonpolar and hydrophobic. The overall solubility of benzamide itself is a balance between these opposing characteristics.

The key to understanding the solubility of this compound lies in the influence of its halogen substituents:

-

Two Chlorine Atoms (at positions 2 and 6): Chlorine is an electronegative and moderately bulky halogen. The presence of two chlorine atoms significantly increases the molecular weight and the overall lipophilicity (fat-solubility) of the molecule. The ortho-substitution pattern (positions 2 and 6) can also introduce steric hindrance, potentially affecting how the amide group interacts with solvent molecules. Generally, chlorination tends to decrease aqueous solubility.[1]

-

One Fluorine Atom (at position 4): Fluorine is the most electronegative element and is relatively small in size. The substitution of hydrogen with fluorine can have complex effects on a molecule's properties. While it increases polarity at the C-F bond, the overall effect on molecular polarity and solubility is not always straightforward. However, studies have shown that fluorination can sometimes improve aqueous solubility compared to chlorination.[1]

Based on this analysis, we can predict that this compound will be a sparingly soluble compound in water. Its solubility will be governed by a delicate interplay between the hydrogen bonding capacity of the amide group and the hydrophobicity imparted by the dichlorinated benzene ring.

Predicted Physicochemical Properties (based on analogues):

To provide a more quantitative, albeit predictive, understanding, we can examine the properties of structurally similar compounds available in the PubChem database.

| Property | 2,6-dichlorobenzamide[2] | 2,6-difluorobenzamide[3] | 2-chloro-6-fluorobenzamide[4] | 2,6-dichloro-4-fluorobenzaldehyde[5] | Predicted: this compound |

| Molecular Weight ( g/mol ) | 190.03 | 157.12 | 173.57 | 193.00 | ~208.02 |

| XLogP3 | 1.8 | 0.3 | 0.5 | 2.7 | ~2.0 - 2.5 |

| Hydrogen Bond Donors | 1 | 1 | 1 | 0 | 1 |

| Hydrogen Bond Acceptors | 1 | 1 | 1 | 1 | 1 |

Note: XLogP3 is a computed measure of lipophilicity. A higher value indicates greater lipid solubility and lower water solubility.

The predicted XLogP3 value for our target compound suggests a moderate level of lipophilicity, reinforcing the expectation of low aqueous solubility.

The Theoretical Underpinnings of Solubility: A Thermodynamic Perspective

The dissolution of a solid in a liquid is a thermodynamic process governed by the change in Gibbs free energy (ΔG).[6] The spontaneity of dissolution is determined by the balance between the enthalpy of dissolution (ΔH) and the entropy of dissolution (ΔS) at a given temperature (T), as described by the following equation:

ΔG = ΔH - TΔS [6]

For a substance to dissolve, the Gibbs free energy of the solution must be lower than the sum of the Gibbs free energies of the solid solute and the pure solvent.

-

Enthalpy of Dissolution (ΔH): This term represents the heat absorbed or released during the dissolution process. It is the net result of the energy required to break the solute-solute and solvent-solvent interactions and the energy released upon the formation of solute-solvent interactions. For most solids dissolving in liquids, this process is endothermic (ΔH > 0), meaning heat is absorbed.[7]

-

Entropy of Dissolution (ΔS): This term reflects the change in randomness or disorder of the system. The dissolution of a well-ordered crystalline solid into a liquid solution generally leads to an increase in entropy (ΔS > 0).[6]

The solubility of a compound is therefore a delicate balance. Even if the dissolution is endothermic, a significant increase in entropy can drive the process forward.

The principle of "like dissolves like" is a useful qualitative guide. Polar solvents tend to dissolve polar solutes, and nonpolar solvents dissolve nonpolar solutes. This is because the formation of strong solute-solvent interactions can compensate for the energy required to break the initial solute-solute and solvent-solvent bonds.

For this compound, we can anticipate the following interactions:

-

In Polar Protic Solvents (e.g., water, ethanol, methanol): The primary interactions will be hydrogen bonding between the amide group of the solute and the hydroxyl groups of the solvent. However, the bulky and hydrophobic dichlorophenyl ring will disrupt the hydrogen-bonding network of the solvent, leading to an unfavorable enthalpic contribution.

-

In Polar Aprotic Solvents (e.g., DMSO, DMF, acetone): These solvents can act as hydrogen bond acceptors, interacting with the N-H protons of the amide group. They also have significant dipole moments that can interact with the polar regions of the solute.

-

In Nonpolar Solvents (e.g., hexane, toluene): The nonpolar aromatic ring of the solute will interact favorably with these solvents through van der Waals forces. However, the polar amide group will have poor interactions with nonpolar solvents, limiting solubility.

Experimental Determination of Solubility: A Practical Guide

Given the lack of readily available data, experimental determination of the solubility of this compound is essential. The following section provides a detailed protocol for a standard equilibrium solubility determination method.

Materials and Equipment

-

This compound (analytical grade)

-

A selection of common laboratory solvents (e.g., water, ethanol, methanol, isopropanol, acetone, acetonitrile, dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), ethyl acetate, toluene, hexane) of at least HPLC grade.

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

Experimental Workflow: Equilibrium Solubility Determination

The following diagram illustrates the key steps in determining the equilibrium solubility of a compound.

Caption: A streamlined workflow for determining the equilibrium solubility of a compound.

Step-by-Step Protocol

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound into a series of vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

-

To each vial, add a known volume of a specific solvent.

-

-

Equilibration:

-

Securely cap the vials and place them in a constant temperature shaker or incubator (e.g., 25 °C).

-

Allow the solutions to equilibrate for a sufficient period (typically 24-48 hours) with constant agitation. This ensures that the dissolution process has reached a state of dynamic equilibrium.

-

-

Phase Separation:

-

After equilibration, centrifuge the vials at a high speed to pellet the excess, undissolved solid.

-

-

Sample Preparation for Analysis:

-

Carefully withdraw an aliquot of the clear supernatant, being cautious not to disturb the solid pellet.

-

Filter the supernatant through a syringe filter (e.g., 0.22 µm) to remove any remaining microscopic particles.

-

Accurately dilute the filtered supernatant with a suitable solvent (usually the mobile phase of the HPLC method) to a concentration that falls within the linear range of the analytical method.

-

-

Quantitative Analysis:

-

Analyze the diluted samples by a validated HPLC method to determine the concentration of this compound. A standard calibration curve should be prepared using known concentrations of the compound.

-

-

Calculation of Solubility:

-

Calculate the solubility of the compound in each solvent by multiplying the measured concentration by the dilution factor. The solubility is typically expressed in units of mg/mL or mol/L.

-

Predicted Solubility Profile of this compound

Based on the theoretical principles discussed and data from analogous compounds, we can predict the relative solubility of this compound in a range of common laboratory solvents. This information is summarized in the table below. It is crucial to emphasize that these are predictions and should be confirmed by experimental data.

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Water | Polar Protic | Very Low | The hydrophobic dichlorophenyl ring will dominate over the hydrogen bonding ability of the amide group. |

| Methanol | Polar Protic | Moderate | The small size and hydrogen bonding capability of methanol will allow for some interaction with the amide group. |

| Ethanol | Polar Protic | Moderate | Similar to methanol, but the slightly larger alkyl chain may slightly decrease solubility compared to methanol. |

| Isopropanol | Polar Protic | Low to Moderate | The bulkier isopropyl group will further hinder effective solvation of the amide group. |

| Acetone | Polar Aprotic | Moderate to High | The strong dipole moment and hydrogen bond accepting capability of acetone will facilitate dissolution. |

| Acetonitrile | Polar Aprotic | Moderate | A polar aprotic solvent that can engage in dipole-dipole interactions. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | DMSO is a powerful, highly polar aprotic solvent capable of disrupting crystal lattice forces and solvating both polar and nonpolar parts of the molecule. |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | High | Similar to DMSO, DMF is a highly effective polar aprotic solvent for a wide range of organic compounds. |

| Ethyl Acetate | Moderately Polar | Moderate | The ester functionality provides some polarity, but the overall character is less polar than ketones or sulfoxides. |

| Toluene | Nonpolar | Low | The nonpolar nature of toluene will favorably interact with the aromatic ring, but not the polar amide group. |

| Hexane | Nonpolar | Very Low | The highly nonpolar nature of hexane will have very poor interactions with the polar amide group. |

Causality in Experimental Design: Why These Solvents and Methods?

The choice of solvents in the predicted solubility profile is not arbitrary. It spans a range of polarities and hydrogen bonding capabilities to provide a comprehensive understanding of the compound's dissolution behavior. This allows researchers to identify suitable solvent systems for various applications, from reaction media to formulation development.

The equilibrium solubility method is chosen for its thermodynamic rigor. It provides a true measure of a compound's intrinsic solubility under specific conditions, which is essential for understanding its fundamental physicochemical properties. In contrast, kinetic solubility measurements, while faster, can be influenced by factors such as the rate of dissolution and the presence of metastable solid forms, and may not represent the true equilibrium state.

Conclusion: A Roadmap for Further Investigation

This technical guide has provided a comprehensive overview of the predicted solubility of this compound in common laboratory solvents, grounded in theoretical principles and supported by data from analogous compounds. While these predictions offer a valuable starting point, they underscore the critical need for experimental verification. The detailed protocol provided herein offers a robust framework for obtaining accurate and reliable solubility data.

For drug development professionals, a thorough understanding of a compound's solubility is not just a preliminary step but a continuous consideration throughout the development lifecycle. The insights gained from such studies will inform critical decisions in chemical process development, formulation design, and ultimately, the successful translation of a promising molecule into a safe and effective therapeutic.

References

-

PubChem. (n.d.). 2,6-Dichlorobenzaldehyde. National Center for Biotechnology Information. Retrieved February 7, 2024, from [Link]

-

PubChem. (n.d.). 2,6-Dichlorobenzamide. National Center for Biotechnology Information. Retrieved February 7, 2024, from [Link]

-

PubChem. (n.d.). 2,6-Difluorobenzamide. National Center for Biotechnology Information. Retrieved February 7, 2024, from [Link]

-

arXiv. (2024, March 7). Predicting small molecules solubility on endpoint devices using deep ensemble neural networks. Retrieved February 7, 2024, from [Link]

-

MDPI. (2023, November 28). Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes. Retrieved February 7, 2024, from [Link]

-

Chemistry LibreTexts. (2021, March 15). 11: Thermodynamics of Solubility. Retrieved February 7, 2024, from [Link]

-

PubChem. (n.d.). 2,6-Dichloro-4-fluorobenzaldehyde. National Center for Biotechnology Information. Retrieved February 7, 2024, from [Link]

-

Royal Society of Chemistry. (2026, January 8). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. Retrieved February 7, 2024, from [Link]

-

PubMed. (2007, November 1). In vitro affinities of various halogenated benzamide derivatives as potential radioligands for non-invasive quantification of D(2)-like dopamine receptors. Retrieved February 7, 2024, from [Link]

-

Wikipedia. (n.d.). Solubility. Retrieved February 7, 2024, from [Link]

-

PMC. (2024, June 26). Analyzing the impact of the size of fluoro and chloro substituents on induced mesomorphism in hydrogen bonded liquid crystals. Retrieved February 7, 2024, from [Link]

-

Royal Society of Chemistry. (2024, March 13). Predicting small molecules solubility on endpoint devices using deep ensemble neural networks. Retrieved February 7, 2024, from [Link]

-

European Medicines Agency. (2019, August 9). Q3C (R6) Step 5 - impurities: guideline for residual solvents. Retrieved February 7, 2024, from [Link]

-

Sanofi. (2013, November 4). Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes. Retrieved February 7, 2024, from [Link]

-

ACS Omega. (2020, July 1). Pruned Machine Learning Models to Predict Aqueous Solubility. Retrieved February 7, 2024, from [Link]

-

PMC. (2022, May 22). New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide. Retrieved February 7, 2024, from [Link]

-

ResearchGate. (2025, August 10). From Chloro to Fluoro, Expanding the Role of Aluminum Phthalocyanine in Organic Photovoltaic Devices. Retrieved February 7, 2024, from [Link]

-

PMC. (2022, April 20). Development of QSAR models for in silico screening of antibody solubility. Retrieved February 7, 2024, from [Link]

-

ResearchGate. (2025, August 10). Prediction of sulfonamides' solubilities in the mixed solvents using solvation parameters. Retrieved February 7, 2024, from [Link]

-

NCBI Bookshelf. (n.d.). Biochemistry, Dissolution and Solubility. Retrieved February 7, 2024, from [Link] dissolution-and-solubility/

-

Purosolv. (2025, April 22). Key Considerations for Selecting Solvents in Drug Manufacturing. Retrieved February 7, 2024, from [Link]

-

PubMed. (2022, October 4). Impact of Fluoroalkyl Substituents on the Physicochemical Properties of Saturated Heterocyclic Amines. Retrieved February 7, 2024, from [Link]

-

ResearchGate. (2025, August 10). Solubility prediction of sulfonamides at various temperatures using a single determination. Retrieved February 7, 2024, from [Link]

-

American Pharmaceutical Review. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. Retrieved February 7, 2024, from [Link]

-

ResearchGate. (n.d.). Impact of Fluoroalkyl Substituents on the Physicochemical Properties of Saturated Heterocyclic Amines. Retrieved February 7, 2024, from [Link]

-

MDPI. (2022, December 16). A Review of Machine Learning and QSAR/QSPR Predictions for Complexes of Organic Molecules with Cyclodextrins. Retrieved February 7, 2024, from [Link]

-

Research Journal of Pharmacy and Life Sciences. (2023). Editorial Basic Approaches for the Selection of Solvents in Pharmaceutical Industries. Retrieved February 7, 2024, from [Link]

-

Chemistry LibreTexts. (2023, January 29). Solubility and Factors Affecting Solubility. Retrieved February 7, 2024, from [Link]

-

ResearchGate. (2016, October 4). Solvent Selection Methodology for Pharmaceutical Processes: Solvent Swap. Retrieved February 7, 2024, from [Link]

-

PubChem. (n.d.). 2-Chloro-6-fluorobenzamide. National Center for Biotechnology Information. Retrieved February 7, 2024, from [Link]

Sources

- 1. Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design - Chemical Science (RSC Publishing) DOI:10.1039/D5SC07348K [pubs.rsc.org]

- 2. 2,6-Dichlorobenzamide | C7H5Cl2NO | CID 16183 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2,6-Difluorobenzamide | C7H5F2NO | CID 87439 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Chloro-6-fluorobenzamide | C7H5ClFNO | CID 98564 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2,6-Dichloro-4-fluorobenzaldehyde | C7H3Cl2FO | CID 53440603 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Solubility - Wikipedia [en.wikipedia.org]

- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

Technical Guide: Physical and Chemical Properties of Halogenated Benzamides

Executive Summary

Halogenated benzamides represent a critical scaffold in medicinal chemistry and organic synthesis, serving as the structural core for numerous antipsychotics (e.g., Sulpiride), antiemetics (e.g., Metoclopramide), and histone deacetylase (HDAC) inhibitors. This guide provides a technical analysis of their physicochemical properties, emphasizing the impact of halogen substitution (F, Cl, Br, I) on crystal packing, solubility, and electronic distribution. Furthermore, it details their unique reactivity profile, specifically the utility of the amide group as a Directed Metalation Group (DMG) for regioselective functionalization.

Structural and Physical Properties[1][2][3]

The introduction of halogen atoms onto the benzamide (

Crystal Structure and Polymorphism

Benzamide derivatives often exhibit polymorphism, a critical factor in drug formulation. The amide group forms robust intermolecular hydrogen bond networks (N-H···O), typically arranging in "tape" or "ribbon" motifs.

-

Ortho-Substitution Effect: Substituents at the ortho position (e.g., 2-Fluorobenzamide) often suppress disorder by locking the amide group out of planarity with the benzene ring due to steric repulsion, stabilizing specific polymorphs.

-

Packing Trends: Para-substituted isomers generally exhibit the highest melting points due to high symmetry, allowing efficient packing in the crystal lattice.

Melting Point and Solubility Data

The following table summarizes the physical constants for mono-halogenated benzamides. Note the distinct increase in melting point for para-isomers and the heavy atom effect (I > Br > Cl > F) on lipophilicity (LogP).

| Compound | Position | Melting Point (°C) | LogP (Exp/Pred) | Water Solubility |

| Benzamide | - | 125 - 128 | 0.64 | High |

| Fluorobenzamide | Ortho (2-) | 114 - 116 | 0.91 | Moderate |

| Meta (3-) | 130 - 132 | 1.15 | Moderate | |

| Para (4-) | 154 - 156 | 1.15 | Moderate | |

| Chlorobenzamide | Ortho (2-) | 142 - 144 | 1.44 | Low |

| Meta (3-) | 134 - 137 | 1.50 | Low | |

| Para (4-) | 178 - 182 | 1.55 | Very Low | |

| Bromobenzamide | Ortho (2-) | 156 - 163 | 1.70 | Low |

| Meta (3-) | 155 - 159 | 2.05 | Very Low | |

| Para (4-) | 185 - 187 | 2.10 | Insoluble | |

| Iodobenzamide | Para (4-) | 215 - 217 | 2.50 | Insoluble |

Data compiled from Sigma-Aldrich, PubChem, and NIST databases. [1, 2, 3]

Chemical Reactivity and Electronic Effects[1][4]

Electronic Influence of Halogens

Halogens exert two opposing effects on the benzamide ring:

-

Inductive Withdrawal (-I): Increases the acidity of the amide protons (

drops from ~23 to ~21 in DMSO) and deactivates the ring toward electrophilic aromatic substitution (EAS). -

Resonance Donation (+R): Weakly stabilizes carbocations at ortho and para positions, but the -I effect generally dominates.

Directed Ortho Metalation (DoM)

The most powerful synthetic application of halogenated benzamides is Directed Ortho Metalation (DoM) . The amide group acts as a Directed Metalation Group (DMG).[1] It coordinates strong bases (e.g., n-BuLi), bringing the base into proximity with the ortho proton.

Mechanism:

-

Coordination: The lithium atom of the base coordinates to the amide oxygen (or nitrogen).

-

Deprotonation: The base removes the ortho proton, forming a lithiated intermediate.[1]

-

Functionalization: An electrophile (

) is introduced, substituting the lithium.[1]

Note: In halogenated systems, "Lithium-Halogen Exchange" can compete with DoM.

-

F, Cl: DoM is favored (strong C-X bond).

-

Br, I: Li-Halogen exchange often competes or dominates (weak C-X bond).

Figure 1: Mechanism of Directed Ortho Metalation (DoM) vs. Lithium-Halogen Exchange.

Experimental Protocols

Synthesis of 4-Chlorobenzamide

This standard protocol utilizes the ammonolysis of acid chlorides, suitable for generating gram-scale quantities of halogenated benzamides.

Reagents:

-

4-Chlorobenzoyl chloride (1.0 eq)

-

Ammonium hydroxide (28-30%

, excess) or Ammonium carbonate -

Solvent: Ethyl Acetate or Dichloromethane (DCM)

Protocol:

-

Preparation: Dissolve 4-chlorobenzoyl chloride (10 mmol) in dry DCM (20 mL) in a round-bottom flask. Cool to 0°C using an ice bath.

-

Addition: Slowly add concentrated ammonium hydroxide (5 mL) dropwise. The reaction is exothermic; maintain temperature <10°C.

-

Reaction: Stir the biphasic mixture vigorously for 1 hour at 0°C, then allow to warm to room temperature over 2 hours.

-

Workup: Dilute with water (20 mL). Separate the organic layer.[2] Extract the aqueous layer with DCM (2 x 10 mL).

-

Purification: Wash combined organics with 1M NaOH (to remove unreacted acid) and Brine. Dry over anhydrous

. -

Crystallization: Evaporate solvent. Recrystallize the crude solid from hot ethanol/water to yield white needles (Yield >85%, MP 178-180°C).

Ortho-Functionalization via DoM

Safety: n-Butyllithium is pyrophoric. Perform under inert atmosphere (

-

Setup: Flame-dry a flask and flush with Argon. Dissolve N,N-diethyl-2-chlorobenzamide (secondary/tertiary amides are better DMGs than primary) in anhydrous THF. Cool to -78°C.

-

Lithiation: Add s-BuLi (1.1 eq) dropwise. Stir for 1 hour at -78°C. The solution typically turns yellow/orange.

-

Quench: Add the electrophile (e.g., Methyl Iodide, DMF) dissolved in THF.

-

Workup: Allow to warm to RT, quench with saturated

, and extract with ethyl acetate.

Medicinal Chemistry Applications

Halogenated benzamides are "privileged structures" in drug discovery.

-

Metabolic Stability: Replacing a Hydrogen with Fluorine (C-F bond) blocks metabolic oxidation sites (e.g., P450 hydroxylation), extending the drug's half-life (

). -

Halogen Bonding: Heavier halogens (Cl, Br, I) can form "halogen bonds" with protein backbone carbonyls. This is a directional interaction where the positive "sigma hole" of the halogen interacts with the nucleophilic oxygen.

Figure 2: Structure-Activity Relationship (SAR) and Pharmacological impact of halogenation.

References

-

Sigma-Aldrich. Product Specification: 4-Chlorobenzamide (CAS 619-56-7). Retrieved from

-

National Institute of Standards and Technology (NIST). Benzamide, 3-bromo- Properties. NIST Chemistry WebBook. Retrieved from

-

PubChem. Compound Summary: 4-Iodobenzamide (CID 77561).[3] National Library of Medicine. Retrieved from

-

Snieckus, V. (1990). Directed ortho metalation.[1] Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews, 90(6), 879-933.

- Gedeck, P., et al. (2006). The role of halogen bonding in inhibitor recognition. Journal of Medicinal Chemistry, 49(26), 7598-7602.

Sources

Methodological & Application

Application Note: Scalable Synthesis of 2,6-Dichloro-4-fluorobenzamide via Nucleophilic Acyl Substitution

The following Application Note is designed for professional researchers and drug development scientists operating within a fully equipped chemical laboratory. It details the optimized synthesis of 2,6-dichloro-4-fluorobenzamide , a halogenated benzamide intermediate often utilized in the development of agrochemicals (e.g., benzoylurea insecticides) and pharmaceutical scaffolds.

Abstract & Strategic Rationale

The synthesis of 2,6-disubstituted benzamides presents unique challenges due to the steric inhibition of resonance and nucleophilic attack at the carbonyl center. The bulky chlorine atoms at the ortho positions (2,6) create a "protective" steric shield around the amide bond, enhancing metabolic stability—a desirable trait for bioactive compounds. However, this same steric bulk hinders direct amidation methods (e.g., direct condensation).

This protocol utilizes an indirect activation strategy . We first convert the precursor, 2,6-dichloro-4-fluorobenzoic acid , into its highly reactive acyl chloride intermediate using thionyl chloride (

Reaction Design & Workflow

The synthesis proceeds in two distinct phases carried out in a single workflow:

-

Activation: Formation of 2,6-dichloro-4-fluorobenzoyl chloride.

-

Amidation: Nucleophilic substitution with ammonium hydroxide.

Process Logic Diagram

Figure 1: Logical workflow for the conversion of the benzoic acid precursor to the amide via the acid chloride intermediate.

Materials & Safety Profile

Safety Warning: This protocol involves the generation of corrosive acid gases (

| Reagent | Role | Hazard Class (GHS) | Handling Precaution |

| 2,6-Dichloro-4-fluorobenzoic acid | Precursor | Irritant (Skin/Eye) | Avoid dust inhalation; use standard PPE. |

| Thionyl Chloride ( | Chlorinating Agent | Corrosive , Acute Tox. | Reacts violently with water. Use dry glassware. |

| DMF (N,N-Dimethylformamide) | Catalyst | Repr. Tox, Flammable | Use typically 1-2 drops as a catalyst. |

| Ammonium Hydroxide (28-30%) | Nitrogen Source | Corrosive , Aquatic Tox. | Use in hood; ammonia gas is a respiratory irritant. |

| Toluene or DCM | Solvent (Optional) | Flammable, Health Hazard | Used if solution-phase reaction is preferred over neat. |

Detailed Experimental Protocol

Phase 1: Synthesis of the Acid Chloride

Objective: To convert the hydroxyl leaving group (-OH) into a chloride (-Cl), a superior leaving group.

-

Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser. Attach a drying tube (CaCl2) or an inert gas line (

or -

Charging: Add 10.0 g (47.8 mmol) of 2,6-dichloro-4-fluorobenzoic acid to the flask.

-

Reagent Addition:

-

Add 20 mL of Thionyl Chloride (

) (Excess). -

Note: The reaction can be run "neat" (in pure thionyl chloride) or in a solvent like Toluene. Running neat is preferred for ease of workup if the boiling point allows.

-

Add 1-2 drops of anhydrous DMF. Mechanism: DMF forms a Vilsmeier-Haack type chloroiminium intermediate, which rapidly catalyzes the reaction [1].

-

-

Reaction: Heat the mixture to reflux (

) for 2–3 hours .-

Endpoint Monitoring: The reaction is complete when the evolution of gas (

and

-

-

Evaporation: Allow the mixture to cool. Remove the excess thionyl chloride under reduced pressure (rotary evaporator) to yield the crude acid chloride as an oil or low-melting solid.

-

Critical Step: Add a small amount of dry toluene and re-evaporate to azeotropically remove trace thionyl chloride.

-

Phase 2: Amidation

Objective: To displace the chloride with ammonia to form the amide bond.

-

Preparation: Dissolve the crude acid chloride residue in 30 mL of dry Acetone or Dichloromethane (DCM) .

-

Receiver Setup: In a separate 500 mL Erlenmeyer flask, place 50 mL of concentrated Ammonium Hydroxide (28-30%

) and cool it to 0–5°C in an ice bath. -

Addition: Slowly add the acid chloride solution to the stirred ammonia solution dropwise over 15–20 minutes.

-

Observation: A white precipitate (the amide) should form immediately upon contact. The reaction is highly exothermic; maintain temperature <10°C to prevent side reactions.

-

-

Completion: After addition is complete, allow the slurry to stir at room temperature for 30 minutes to ensure full conversion.

Phase 3: Workup and Purification

-

Filtration: Filter the white precipitate using a Büchner funnel and vacuum filtration.

-

Washing:

-

Wash the filter cake with cold water (3 x 20 mL) to remove ammonium chloride salts and excess ammonia.

-

Wash with cold hexane (1 x 15 mL) to remove any non-polar impurities.

-

-

Drying: Dry the solid in a vacuum oven at 50°C for 4 hours.

-

Recrystallization (If required): If high purity (>99%) is required for analytical standards, recrystallize from an Ethanol/Water mixture. Dissolve in hot ethanol, filter while hot, and add water until turbid. Cool to crystallize.

Analytical Validation (QC)

| Parameter | Expected Value | Method |

| Appearance | White to off-white crystalline solid | Visual |

| Melting Point | 155–158°C (Typical for benzamides of this class) | Capillary MP |

| Yield | 85–95% (Theoretical) | Gravimetric |

| IR Spectrum | Amide I band (~1650-1690 | FTIR |

Mechanistic Note: The presence of the Fluorine atom at the 4-position provides a convenient handle for

References

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 16183, 2,6-Dichlorobenzamide. Retrieved from [Link] (Structural analog reference).

Application Notes and Protocols for 2,6-Dichloro-4-fluorobenzamide in Modern Pesticide Research

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the application of 2,6-dichloro-4-fluorobenzamide as a key intermediate in the research and development of novel pesticides. While its close analog, 2,6-difluorobenzamide, is the precursor for numerous commercially successful benzoylphenylurea (BPU) insecticides, the 2,6-dichloro-4-fluoro scaffold offers a distinct substitution pattern for exploring new chemical space in insect growth regulators (IGRs).[1][2] This document details the scientific rationale, synthetic protocols, and bioassay methodologies for researchers leveraging this compound to create next-generation insect control agents. The focus is on the synthesis of benzoylurea derivatives, which act by disrupting the vital process of chitin biosynthesis in insects, a mode of action known for its high target specificity and favorable toxicological profile towards non-target organisms.[1][2]

Introduction: The Strategic Importance of Halogenated Benzamides

The benzamide moiety is a cornerstone of modern agrochemical design. Specifically, 2,6-dihalogenated benzamides are critical structural components for a class of insecticides known as benzoylphenylureas (BPUs). These compounds function as potent insect growth regulators (IGRs) rather than neurotoxins, offering a more targeted approach to pest management.[2] The di-ortho-halogen substitution is crucial for bioactivity, creating a specific conformation that allows the molecule to bind to its target enzyme, chitin synthase.[1]

While 2,6-difluorobenzamide is the most common precursor for commercial BPUs like Lufenuron and Diflubenzuron, the exploration of alternative halogenation patterns, such as in this compound, is a key strategy in overcoming pest resistance and discovering compounds with novel properties. This guide provides the foundational knowledge and protocols for utilizing this specific intermediate in a research context.

Physicochemical Properties of the Precursor Aldehyde

The direct precursor for synthesizing the target benzamide is 2,6-dichloro-4-fluorobenzaldehyde. Its properties are summarized below.

| Property | Value | Source |

| Chemical Name | 2,6-Dichloro-4-fluorobenzaldehyde | - |

| CAS Number | 1182709-86-9 | [3] |

| Molecular Formula | C₇H₃Cl₂FO | [3][4] |

| Molecular Weight | 193.00 g/mol | [3][4] |

| Appearance | Off-white to yellowish powder/flakes | [5] |

| Purity | ≥98% (Typical for research grade) | - |

| Storage | Inert atmosphere, room temperature | [3] |

Mechanism of Action: Inhibition of Chitin Synthesis

Pesticides derived from this compound are designed to function as chitin synthesis inhibitors, mirroring the action of established BPUs. Chitin is an essential polymer of N-acetylglucosamine that provides structural integrity to the insect exoskeleton (cuticle).[1]

The Causality Behind the Mechanism:

-

Ingestion: The insect larva consumes the BPU-treated foliage.

-

Target Binding: The BPU molecule binds to the enzyme chitin synthase 1 (CHS1) located in the epidermal cell membrane.

-

Inhibition: This binding event blocks the polymerization of UDP-N-acetylglucosamine monomers into chitin microfibrils.

-

Molting Failure: During molting (ecdysis), the larva is unable to form a new, functional exoskeleton. The new cuticle is thin, weak, and unable to withstand the pressure of molting fluid or provide muscular support.

-

Mortality: This disruption is lethal, leading to the death of the larva during the molting process.[1]

This mode of action is highly specific to arthropods and has low acute toxicity to mammals and other vertebrates that do not synthesize chitin.[2]

Diagram: Chitin Biosynthesis Inhibition Pathway

Caption: The inhibitory action of benzoylurea insecticides on the insect chitin biosynthesis pathway.

Experimental Protocols

The following protocols provide a framework for the synthesis and evaluation of novel insecticides derived from this compound.

Protocol 1: Synthesis of a Representative Benzoylurea Insecticide

This protocol describes a two-step process: (A) conversion of the precursor aldehyde to the target benzamide intermediate, and (B) reaction of the benzamide with a substituted isocyanate to form the final benzoylurea product. This is analogous to established methods for synthesizing compounds like Diflubenzuron.[1]

Part A: Synthesis of this compound

-

Oxidation: Convert 2,6-dichloro-4-fluorobenzaldehyde to 2,6-dichloro-4-fluorobenzoic acid using a standard oxidizing agent (e.g., potassium permanganate or Jones oxidation). This step is a prerequisite for the subsequent amidation.

-

Acid Chloride Formation: React the resulting benzoic acid with thionyl chloride (SOCl₂) or oxalyl chloride in an inert solvent (e.g., toluene) to form the highly reactive 2,6-dichloro-4-fluorobenzoyl chloride.

-

Amidation: Carefully add the acid chloride to a cooled, concentrated solution of aqueous ammonia (NH₄OH) with vigorous stirring. The amide product will precipitate.

-

Purification: Collect the crude this compound by filtration, wash with cold water to remove salts, and recrystallize from a suitable solvent (e.g., ethanol/water mixture) to achieve high purity.

Part B: Synthesis of N-[(4-chlorophenyl)carbamoyl]-2,6-dichloro-4-fluorobenzamide

-

Setup: In a three-necked flask equipped with a mechanical stirrer, condenser, and nitrogen inlet, add this compound (1.0 eq) and an anhydrous, inert solvent such as chlorobenzene or xylene.

-

Heating: Heat the mixture to approximately 120-130°C with stirring to ensure dissolution.

-

Addition of Isocyanate: Prepare a solution of p-chlorophenyl isocyanate (1.05 eq) in the same anhydrous solvent. Add this solution dropwise to the heated benzamide mixture over 1-2 hours.

-

Causality Note: The dropwise addition prevents exothermic runaway reactions and the formation of undesired side products. Anhydrous conditions are critical as isocyanates readily react with water.

-

-

Reaction Monitoring: Maintain the reaction temperature for 5-7 hours after the addition is complete. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Product Isolation: Once the reaction is complete, cool the mixture to 0-5°C. The benzoylurea product will precipitate out of the solvent.

-

Purification: Filter the solid product, wash thoroughly with a cold, non-polar solvent like hexane to remove residual starting materials, and dry under vacuum. Recrystallization may be performed if higher purity is required.

Diagram: Synthetic Workflow

Caption: General workflow for the synthesis of a novel benzoylurea insecticide.

Protocol 2: Leaf-Dip Bioassay for Insecticidal Activity (LC₅₀ Determination)

This protocol is a standard method for evaluating the efficacy of stomach-action insecticides against lepidopteran larvae (e.g., Diamondback Moth, Plutella xylostella, or Fall Armyworm, Spodoptera frugiperda).

-

Preparation of Test Solutions:

-

Prepare a stock solution of the synthesized compound in a suitable solvent (e.g., acetone or DMSO).

-

Create a serial dilution of the stock solution to obtain at least five different concentrations (e.g., 100, 50, 25, 12.5, 6.25 ppm).

-

In the final dilution step into water, add a non-ionic surfactant (e.g., Triton X-100 at 0.01%) to ensure even leaf coverage. A control solution containing only water and the surfactant must be prepared.

-

-

Leaf Treatment:

-

Use fresh, untreated host plant leaves (e.g., cabbage for P. xylostella).

-

Dip each leaf into a test solution for 10-15 seconds with gentle agitation.

-

Place the treated leaves on a wire rack and allow them to air-dry completely in a fume hood.

-

-

Insect Infestation:

-

Place one dried leaf into a Petri dish lined with moist filter paper.

-

Introduce 10-15 synchronized second or third-instar larvae into each dish.

-

Prepare at least three to four replicates for each concentration and the control.

-

-

Incubation:

-

Seal the Petri dishes and place them in a growth chamber maintained at 25±1°C, >60% relative humidity, and a 16:8 hour (light:dark) photoperiod.

-

-

Data Collection:

-

Assess larval mortality after 72 hours. Larvae that are unable to move when prodded with a fine brush are considered dead.

-

Trustworthiness Note: The mortality in the control group should be less than 10% for the assay to be considered valid. If control mortality is higher, the experiment should be repeated.

-

-

Data Analysis:

-

Correct the observed mortality using Abbott's formula if necessary.

-

Perform a probit analysis on the dose-response data to calculate the Lethal Concentration 50 (LC₅₀), which is the concentration required to cause 50% mortality.

-

Diagram: Bioassay Workflow

Caption: Step-by-step workflow for a standard leaf-dip insecticidal bioassay.

Representative Activity Data of Benzoylurea Insecticides

The table below presents LC₅₀ values for several commercial benzoylurea insecticides derived from the related 2,6-difluorobenzamide precursor. This data serves as a benchmark for researchers developing new compounds from this compound. The goal of such research would be to synthesize novel molecules with comparable or superior activity, a different spectrum of control, or improved properties against resistant pest populations.

| Insecticide | Target Pest | LC₅₀ (ppm or mg/L) | Source |

| Lufenuron | Spodoptera exigua (Beet Armyworm) | 0.06 mg/L | [2] |

| Diflubenzuron | Plutella xylostella (Diamondback Moth) | 1.24 mg/L | [1] |

| Chlorfluazuron | Spodoptera litura (Tobacco Cutworm) | 0.11 mg/L | [1] |

| Hexaflumuron | Helicoverpa armigera (Cotton Bollworm) | 0.04 mg/L | [1] |

| Novaluron | Bemisia tabaci (Whitefly) | 0.21 mg/L | [2] |

References

-

Synthesis, Antifungal, and Antibacterial Activities of Novel Benzoylurea Derivatives Containing a Pyrimidine Moiety. (2023). National Institutes of Health (PMC). Available at: [Link]

- US Patent US3444196A. Methods of manufacturing 2,6-dichlorobenzamide. Google Patents.

-

PubChem. 2,6-Dichlorobenzamide. National Center for Biotechnology Information. Available at: [Link]

-

PubChem. 2,6-Dichlorobenzaldehyde. National Center for Biotechnology Information. Available at: [Link]

-

Bayer Crop Science Canada. Insecticides. Available at: [Link]

-

University of Hertfordshire. 2,6-dichlorobenzamide (Ref: AE C653711). Agriculture and Environment Research Unit (AERU). Available at: [Link]

-

PubChem. 2,6-Dichloro-4-fluorobenzaldehyde. National Center for Biotechnology Information. Available at: [Link]

-

Wikipedia. Benzoylurea insecticide. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Benzoylurea insecticide - Wikipedia [en.wikipedia.org]

- 3. 1182709-86-9|2,6-Dichloro-4-fluorobenzaldehyde|BLD Pharm [bldpharm.com]

- 4. 2,6-Dichloro-4-fluorobenzaldehyde | C7H3Cl2FO | CID 53440603 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2,6-Dichlorobenzaldehyde | C7H4Cl2O | CID 6737 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 2,6-Dichloro-4-Fluorobenzamide

This Application Note is designed as a definitive technical guide for the HPLC analysis of 2,6-dichloro-4-fluorobenzamide . It synthesizes principles of trace organic analysis, halogenated aromatic chemistry, and regulatory validation standards (ICH Q2) to provide a robust, self-validating protocol.

Introduction & Scientific Context

This compound is a critical structural motif often encountered as a synthesis intermediate or degradation product in the lifecycle of benzoylurea insecticides (e.g., Lufenuron, Hexaflumuron) and specific herbicides.

From a chromatographic perspective, this molecule presents unique challenges:

-

Electronic Effects: The electron-withdrawing halogens (Cl at 2,6 and F at 4) significantly reduce the electron density of the aromatic ring, affecting

interactions with phenyl-based stationary phases. -

Steric Hindrance: The 2,6-dichloro substitution creates an "orthogonal twist," forcing the amide group out of planarity with the benzene ring. This reduces conjugation, potentially shifting the UV absorption maximum to lower wavelengths (hypsochromic shift) compared to unsubstituted benzamide.

-

Solubility Profile: The molecule is moderately hydrophobic (logP

1.5–2.0 estimated), making Reverse-Phase HPLC (RP-HPLC) the dominant separation mode.

This guide provides a validated workflow to separate this compound from its likely impurities: the hydrolysis product (2,6-dichloro-4-fluorobenzoic acid ) and the precursor (2,6-dichloro-4-fluorobenzonitrile ).

Method Development Strategy (Expertise & Causality)

Stationary Phase Selection

-

Recommendation: C18 (Octadecylsilane) with high carbon load and end-capping.

-

Reasoning: The target analyte is neutral and moderately polar. A standard C18 column provides sufficient hydrophobic retention. End-capping is critical to minimize secondary silanol interactions with the amide nitrogen, which—although weakly basic due to electron-withdrawing groups—can still cause peak tailing on active silica.

Mobile Phase & pH Control

-

Modifier: 0.1% Phosphoric Acid (

) or 0.1% Formic Acid. -

Why Acidic pH (pH ~2.5)?

-

Impurity Control: The primary degradation product is likely the corresponding benzoic acid. At neutral pH, the acid is ionized (carboxylate) and elutes near the void volume. At pH 2.5 (below its pKa of ~3.5), the acid is protonated, increasing its retention and allowing baseline separation from the amide.

-

Peak Shape: Acidic pH suppresses the ionization of residual silanols on the column, sharpening the peaks.

-

Detection Wavelength[3]

-

Primary: 210 nm (High Sensitivity).

-

Secondary: 254 nm (High Selectivity).

-

Mechanism: The amide carbonyl (

) and the aromatic ring (

Experimental Protocol

Instrumentation & Conditions

| Parameter | Specification | Causality / Notes |

| HPLC System | Binary Gradient Pump, UV/PDA Detector | Isocratic is possible, but gradient ensures impurity elution. |

| Column | Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent | 3.5 µm particle size offers better resolution than 5 µm without UPLC backpressure. |

| Mobile Phase A | 0.1% | Acidifies mobile phase to pH ~2.2. |

| Mobile Phase B | Acetonitrile (HPLC Grade) | Lower viscosity than Methanol; sharper peaks. |

| Flow Rate | 1.0 mL/min | Standard for 4.6 mm ID columns.[3] |

| Column Temp | 30°C | Controls viscosity and retention time reproducibility.[4] |

| Injection Volume | 10 µL | Adjust based on sample concentration. |

| Detection | UV @ 210 nm (Reference: 360 nm) | 210 nm maximizes sensitivity for the amide functionality. |

Gradient Program

Use this gradient to separate the Amide (Target) from Acid (early eluting) and Nitrile (late eluting).

| Time (min) | % Mobile Phase A (Aq) | % Mobile Phase B (Org) | Event |

| 0.0 | 80 | 20 | Initial equilibration |

| 10.0 | 40 | 60 | Linear ramp to elute Target |

| 12.0 | 10 | 90 | Wash step for hydrophobic impurities |

| 15.0 | 10 | 90 | Hold wash |

| 15.1 | 80 | 20 | Return to initial |

| 20.0 | 80 | 20 | Re-equilibration (Critical) |

Standard Preparation

-

Stock Solution (1 mg/mL): Weigh 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve in 100% Acetonitrile (sonicate if necessary).

-

Working Standard (50 µg/mL): Dilute 500 µL of Stock Solution into a 10 mL flask. Dilute to volume with Mobile Phase Initial Ratio (80:20 Water:ACN).

-

Note: Diluting in 100% ACN can cause "solvent shock" and peak distortion for early eluting peaks. Always match the sample solvent to the initial mobile phase.

-

System Suitability & Validation (Trustworthiness)

To ensure the method is "self-validating," every sequence must include a System Suitability Test (SST).

System Suitability Parameters (Acceptance Criteria)

-

Retention Time (RT) %RSD: < 1.0% (n=5 injections).

-

Peak Area %RSD: < 1.0% (n=5 injections).

-

Tailing Factor (

): 0.8 < -

Theoretical Plates (

): > 5,000. -

Resolution (

): > 2.0 between Target and nearest impurity (e.g., Benzoic Acid derivative).

Analytical Workflow Diagram

The following diagram illustrates the logical flow of the analysis, from preparation to data reporting.

Caption: Step-by-step analytical workflow ensuring data integrity via mandatory System Suitability checkpoints.

Troubleshooting & Optimization

Decision Tree for Common Issues

Caption: Rapid diagnostic logic for resolving common HPLC anomalies during benzamide analysis.

Specific Scenarios

-

Scenario A: Split Peaks.

-

Cause: Sample solvent is stronger than mobile phase (e.g., sample in 100% ACN injected into 20% ACN stream).

-

Fix: Dilute sample in Mobile Phase A/B mixture (50:50 or 80:20).

-

-

Scenario B: Low Sensitivity.

References & Authority

-

U.S. EPA. (1995). Method 555: Determination of Chlorinated Acids in Water by HPLC with a Photodiode Array Detector. (Provides foundational parameters for chlorinated aromatic separation).

-

PubChem. (2025).[5][6][7][10] 2,6-Dichlorobenzamide (Compound Summary). National Library of Medicine. (Used for physicochemical property analogy).

-

Phenomenex. (2024). HPLC Method Development Guide for Phenyl and C18 Columns. (Expertise on stationary phase selection for aromatics).

-

ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). (Standard for the validation protocols defined in Section 4).

Sources

- 1. carlroth.com [carlroth.com]

- 2. Separation of 2,6-Dichlorobenzaldehyde on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 3. phx.phenomenex.com [phx.phenomenex.com]

- 4. researchgate.net [researchgate.net]

- 5. 4-Fluorobenzamide | C7H6FNO | CID 71572 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-Chloro-6-fluorobenzamide | C7H5ClFNO | CID 98564 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2,6-Dichloro-4-fluorobenzaldehyde | C7H3Cl2FO | CID 53440603 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. epa.gov [epa.gov]

- 9. axcendcorp.com [axcendcorp.com]

- 10. 2,6-Dichlorobenzamide | C7H5Cl2NO | CID 16183 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note: High-Sensitivity Quantitation of Dichlorobenzamide (BAM) Compounds via GC-MS

Executive Summary & Scientific Rationale

The detection of 2,6-dichlorobenzamide (BAM) and its isomers is critical in environmental monitoring and drug development, particularly as a persistent metabolite of the herbicide Dichlobenil. While Liquid Chromatography-Mass Spectrometry (LC-MS) is often favored for polar metabolites, GC-MS remains a robust, cost-effective standard for laboratories requiring high specificity and library-match confirmation.

The Challenge: Dichlorobenzamides possess a primary amide group (

The Solution: This protocol utilizes Solid Phase Extraction (SPE) followed by Silylation Derivatization using BSTFA. By replacing the active protic hydrogen on the amide nitrogen with a trimethylsilyl (TMS) group, we reduce polarity, increase thermal stability, and improve volatilization. This ensures sharp chromatographic peaks and lowers the Limit of Quantitation (LOQ).

Analytical Workflow

The following diagram outlines the critical path from sample collection to data acquisition.

Figure 1: End-to-end workflow for the extraction and derivatization of dichlorobenzamide.

Materials & Reagents

| Component | Specification | Purpose |

| Target Analyte | 2,6-Dichlorobenzamide (BAM) | Primary standard. |

| Internal Standard | 2,6-Dichlorobenzamide-d3 (or 2,4,6-Trichlorobenzonitrile) | Normalization for recovery losses. |

| SPE Cartridge | Polymeric Divinylbenzene (DVB) (e.g., 200mg/6mL) | Retains polar aromatics better than C18. |

| Derivatization Agent | BSTFA + 1% TMCS | Silylating reagent. TMCS acts as a catalyst.[1] |

| Solvents | Ethyl Acetate, Methanol, Acetonitrile (HPLC Grade) | Extraction and elution. |

| Drying Agent | Anhydrous Sodium Sulfate ( | Removal of residual water before derivatization. |

Detailed Protocol

Phase A: Sample Preparation (Solid Phase Extraction)[2]

Rationale: Direct liquid-liquid extraction often results in emulsions and lower recovery for polar amides. Polymeric SPE provides a cleaner extract.

-

Conditioning:

-

Rinse SPE cartridge with 5 mL Methanol.

-

Rinse with 5 mL Reagent Water. Do not let the cartridge dry out.[2]

-

-

Loading:

-

Adjust sample pH to neutral (pH 6.5–7.5).

-

Load 500 mL – 1000 mL of water sample at a flow rate of ~5–10 mL/min.

-

-

Washing:

-

Wash with 5 mL of 5% Methanol in water to remove salts and highly polar interferences.

-

Drying Step (Critical): Dry the cartridge under high vacuum for 15–20 minutes. Moisture kills the derivatization reagent in Phase B.

-

-

Elution:

-

Elute analytes with 2 x 3 mL of Ethyl Acetate.

-

Collect eluate in a borosilicate glass tube.

-

Phase B: Derivatization (Silylation)[4][5]

Rationale: BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) is highly reactive.[1] It replaces the amide hydrogen with a TMS group (

-

Evaporation:

-

Evaporate the Ethyl Acetate eluate to near dryness under a gentle stream of Nitrogen at 35°C.

-

Note: Do not go completely dry if volatile losses are suspected, but for BAM, dryness is acceptable if redissolved immediately.

-

-

Reaction:

-

Reconstitute residue in 100 µL Acetonitrile (Aprotic solvent is mandatory).

-

Add 50 µL BSTFA + 1% TMCS .

-

Cap the vial tightly (PTFE-lined cap).

-

Incubate at 60°C for 30 minutes .

-

-

Final Prep:

Phase C: GC-MS Acquisition Parameters

Instrument: Agilent 7890/5977 or equivalent single quadrupole MS.

| Parameter | Setting | Rationale |

| Inlet | Splitless, 250°C | Maximizes sensitivity; high temp ensures rapid volatilization. |

| Liner | Ultra-Inert, Single Taper with Wool | Deactivated wool traps non-volatiles and protects the column. |

| Column | DB-5MS UI (30m x 0.25mm x 0.25µm) | Standard 5% phenyl phase provides excellent separation for aromatics. |

| Carrier Gas | Helium @ 1.0 mL/min (Constant Flow) | Standard flow for optimal MS vacuum. |

| Oven Program | 70°C (hold 1 min) | Slow ramp in the middle separates isomers; high final temp cleans column. |

| Transfer Line | 280°C | Prevents condensation of high-boiling matrix components. |

| Source Temp | 230°C | Standard EI source temperature. |

| Ionization | Electron Impact (EI), 70 eV | Standard hard ionization for library matching. |

Data Analysis & Quantitation

Selected Ion Monitoring (SIM) Table

Using SIM mode improves sensitivity by 10-100x compared to Full Scan.

| Compound | Type | Quant Ion ( | Qualifier Ions ( | Approx. RT (min) |

| 2,6-Dichlorobenzamide (Native) | Target | 173 | 175, 190 | If underivatized |

| TMS-2,6-Dichlorobenzamide | Target | 246 | 248, 261 | Derivatized |

| Internal Standard (d3) | ISTD | [M+3 shift] | [M+3 shift] | Matches Target |

Fragmentation Logic (TMS Derivative):

-

MW (Native): 190[4]

-

Derivatization: +72 amu (TMS group replaces H). Total MW = 262.

-

M-15 Peak: Loss of a methyl group from the TMS moiety is extremely common.

(often the base peak or strong ion). -

Base Peak: Often

246/247 or the dichlorobenzoyl cation (

Troubleshooting & Quality Control

Use the following logic tree to diagnose common issues.

Figure 2: Troubleshooting decision tree for GC-MS analysis of amides.

QC Criteria:

-

Linearity:

over the range 0.05 ppb – 50 ppb. -

Recovery: Spiked matrix samples should yield 70–120% recovery.

-

Blanks: Reagent blanks must show < 10% of the LOQ signal.

References

-

U.S. EPA. (1995). Method 525.2: Determination of Organic Compounds in Drinking Water by Liquid-Solid Extraction and Capillary Column Gas Chromatography/Mass Spectrometry. Revision 2.0. [Link]

-

NIST Chemistry WebBook. 2,6-Dichlorobenzamide Mass Spectrum. [Link]

-

ResearchGate. Validation of GC and GC-MS methodologies for analysis of fluopicolide and 2,6-dichlorobenzamide. [Link]

Sources

Synthesis of 2,6-Dichloro-4-fluorobenzaldehyde: A Key Precursor for Advanced Pharmaceutical Scaffolds

Abstract

This comprehensive technical guide details the synthesis of 2,6-dichloro-4-fluorobenzaldehyde, a pivotal intermediate in the development of contemporary pharmaceuticals, particularly in the realm of kinase inhibitors. This document provides an in-depth analysis of multiple synthetic strategies, complete with detailed, field-tested protocols suitable for laboratory and scale-up applications. The primary focus is on a robust Grignard-based formylation, with alternative methodologies including the Vilsmeier-Haack reaction and the oxidation of a benzyl alcohol precursor also being critically evaluated. Each protocol is designed to be a self-validating system, with causality behind experimental choices explicitly explained. This guide is intended for researchers, medicinal chemists, and process development scientists engaged in the synthesis of complex molecular architectures for drug discovery.

Introduction

The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry, often leading to enhanced metabolic stability, increased binding affinity, and improved pharmacokinetic profiles.[1][2] The title compound, 2,6-dichloro-4-fluorobenzaldehyde, is a prime example of a highly functionalized building block that leverages the unique properties of fluorine. Its substituted phenyl ring serves as a versatile scaffold for the construction of a diverse array of heterocyclic systems. The presence of the ortho-dichloro substituents provides steric hindrance that can enforce specific conformations in the final drug molecule, a critical factor in achieving selective target engagement. This aldehyde is a valuable precursor for the synthesis of various pharmaceuticals, including pesticides and intermediates for active pharmaceutical ingredients.[3]

This application note provides a detailed exploration of the synthetic routes to 2,6-dichloro-4-fluorobenzaldehyde, with a focus on practical and reproducible laboratory protocols.

Physicochemical Properties & Safety Data

| Property | Value | Source |

| Molecular Formula | C₇H₃Cl₂FO | PubChem[4] |

| Molecular Weight | 193.00 g/mol | PubChem[4] |

| Appearance | Light yellow crystal | Patsnap[5] |

| Melting Point | 68-72 °C (for 2,6-dichlorobenzaldehyde) | Google Patents[3] |

Safety & Hazard Information:

2,6-Dichloro-4-fluorobenzaldehyde is a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

GHS Hazard Statements:

-

H302: Harmful if swallowed

-

H312: Harmful in contact with skin

-

H315: Causes skin irritation

-

H319: Causes serious eye irritation

-

H332: Harmful if inhaled

-

H335: May cause respiratory irritation

For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Synthetic Strategies and Protocols

There are several viable synthetic routes to 2,6-dichloro-4-fluorobenzaldehyde. The choice of method will depend on the availability of starting materials, required scale, and the specific capabilities of the laboratory.

Route 1: Grignard Exchange and Formylation (Recommended)

This is the preferred method due to its high yield and operational simplicity, making it suitable for larger-scale production.[5] The synthesis begins with a commercially available iodinated precursor, which undergoes a Grignard exchange followed by formylation.

Figure 1: Grignard-based synthesis of 2,6-dichloro-4-fluorobenzaldehyde.

Protocol 1: Synthesis of 2,6-dichloro-4-fluorobenzaldehyde via Grignard Reaction

Part A: Preparation of Isopropylmagnesium Chloride Grignard Reagent

-

To a dry 50 mL three-necked flask under a nitrogen atmosphere, add magnesium turnings (1.1 g) and a small amount of tetrahydrofuran (THF).

-

Initiate the reaction by adding a small crystal of iodine or a few drops of bromoethane and warming the mixture to 30-40°C.

-

Prepare a solution of 2-chloropropane (3 g) in THF (20 mL) in a separate flask.

-

Once the Grignard reaction has initiated (as evidenced by bubbling and a color change), add the 2-chloropropane solution dropwise to maintain a gentle reflux.

-

After the addition is complete, continue to stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent. The concentration is typically around 1.7 M.

Part B: Grignard Exchange and Formylation

-

In a separate 100 mL dry three-necked flask under a nitrogen atmosphere, dissolve 2,6-dichloro-4-fluoroiodobenzene (10 g) in anhydrous THF (20 mL).

-

Cool the solution to between -20°C and 0°C using an appropriate cooling bath.

-

Slowly add the previously prepared isopropylmagnesium chloride Grignard reagent via syringe or dropping funnel, maintaining the internal temperature below 0°C.

-

Stir the reaction mixture at this temperature for 1-2 hours.

-

In a separate flask, prepare a solution of N,N-dimethylformamide (DMF, 5 mL) in anhydrous THF (10 mL).

-